molecular formula C9H7F3O4S B131153 [4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid CAS No. 156497-87-9

[4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid

Cat. No.: B131153
CAS No.: 156497-87-9
M. Wt: 268.21 g/mol
InChI Key: BKZTYDHPHFAKSZ-UHFFFAOYSA-N
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Description

[4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid: is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzene ring, which is further connected to a sulfonyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the sulfonylation of 4-(trifluoromethyl)benzene with chlorosulfonic acid to form 4-(trifluoromethyl)benzenesulfonyl chloride. This intermediate is then reacted with acetic acid under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

[4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield sulfonic acids, while reduction can produce sulfinyl or sulfide derivatives .

Scientific Research Applications

Chemistry

In chemistry, [4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability to the resulting compounds .

Biology

The compound is also utilized in biological research for the development of enzyme inhibitors and other bioactive molecules. Its ability to interact with biological targets makes it a valuable tool in the study of biochemical pathways and disease mechanisms .

Medicine

In the field of medicine, this compound derivatives are explored for their potential therapeutic applications. These derivatives can act as drug candidates for the treatment of various diseases, including cancer and inflammatory disorders .

Industry

Industrially, the compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in agrochemicals, polymers, and other advanced materials .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid include:

  • 4-(Trifluoromethyl)benzenesulfonyl chloride
  • 4-(Trifluoromethyl)benzenesulfonamide
  • 4-(Trifluoromethyl)benzenesulfonic acid

Uniqueness

What sets this compound apart from these similar compounds is the presence of the acetic acid moiety. This functional group provides additional reactivity and potential for further chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]sulfonylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O4S/c10-9(11,12)6-1-3-7(4-2-6)17(15,16)5-8(13)14/h1-4H,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZTYDHPHFAKSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50602270
Record name [4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156497-87-9
Record name [4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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